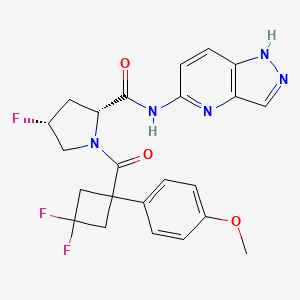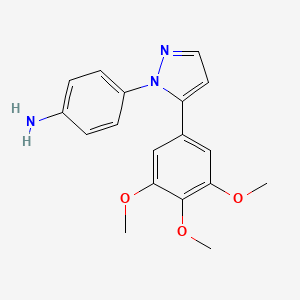
mGAT3/4-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mGAT3/4-IN-1 is a potent inhibitor of the monoacylglycerol acyltransferase 3 and monoacylglycerol acyltransferase 4 enzymes. These enzymes are involved in the resynthesis of triacylglycerol from monoacylglycerol and fatty acids, which is a crucial step in lipid metabolism. The compound has shown significant effects in reducing tactile allodynia in diabetic neuropathic mice .
Vorbereitungsmethoden
The synthesis of mGAT3/4-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques to obtain high-purity compounds .
Analyse Chemischer Reaktionen
mGAT3/4-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
mGAT3/4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol acyltransferase enzymes.
Biology: Helps in understanding the role of lipid metabolism in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like diabetic neuropathy.
Industry: Used in the development of new drugs targeting lipid metabolism pathways
Wirkmechanismus
mGAT3/4-IN-1 exerts its effects by inhibiting the activity of monoacylglycerol acyltransferase 3 and monoacylglycerol acyltransferase 4 enzymes. These enzymes are responsible for the resynthesis of triacylglycerol from monoacylglycerol and fatty acids. By inhibiting these enzymes, this compound reduces the production of triacylglycerol, which can have various downstream effects on lipid metabolism and related pathways .
Vergleich Mit ähnlichen Verbindungen
mGAT3/4-IN-1 is unique in its dual inhibition of both monoacylglycerol acyltransferase 3 and monoacylglycerol acyltransferase 4. Similar compounds include:
Monoacylglycerol acyltransferase 1 inhibitors: These compounds specifically inhibit monoacylglycerol acyltransferase 1 and have different effects on lipid metabolism.
Monoacylglycerol acyltransferase 2 inhibitors: These inhibitors target monoacylglycerol acyltransferase 2 and are used to study its role in lipid metabolism. The uniqueness of this compound lies in its ability to inhibit both monoacylglycerol acyltransferase 3 and monoacylglycerol acyltransferase 4, providing a broader scope of action in lipid metabolism research
Eigenschaften
Molekularformel |
C26H31ClN2O2S2 |
|---|---|
Molekulargewicht |
503.1 g/mol |
IUPAC-Name |
2-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-N-[(2-chlorophenyl)methyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C26H31ClN2O2S2/c1-18-11-15-32-24(18)21(25-19(2)12-16-33-25)8-6-13-29(3)23(10-14-30)26(31)28-17-20-7-4-5-9-22(20)27/h4-5,7-9,11-12,15-16,23,30H,6,10,13-14,17H2,1-3H3,(H,28,31) |
InChI-Schlüssel |
IJIMBHRRVMFBCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=CCCN(C)C(CCO)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)






![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)

